1-Bromo-2-ethynyl-4-fluorobenzene CAS number 1693887-36-3
1-Bromo-2-ethynyl-4-fluorobenzene CAS number 1693887-36-3
An In-depth Technical Guide to 1-Bromo-2-ethynyl-4-fluorobenzene (CAS: 1693887-36-3)
Executive Summary
This guide provides a comprehensive technical overview of 1-Bromo-2-ethynyl-4-fluorobenzene, a trifunctional aromatic building block with significant potential in medicinal chemistry, agrochemicals, and materials science. Possessing an aryl bromide, a terminal alkyne, and a fluorine substituent, this molecule offers three distinct points for chemical modification, enabling the streamlined construction of complex molecular architectures. We will delve into its physicochemical properties, provide a validated protocol for its regioselective synthesis via a Sonogashira coupling, explore its diverse reactivity, and discuss its applications. This document is intended to serve as a practical resource for scientists leveraging this versatile intermediate in their research and development programs.
Introduction: A Trifunctional Linchpin for Chemical Innovation
1-Bromo-2-ethynyl-4-fluorobenzene (CAS: 1693887-36-3) is a highly functionalized benzene derivative. Its utility stems from the orthogonal reactivity of its three key functional groups:
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Aryl Bromide: A versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds.
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Terminal Alkyne: A high-energy functional group indispensable for reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," further Sonogashira couplings, and Cadiot-Chodkiewicz couplings. Its presence is common in bioactive molecules and conjugated materials.
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Fluorine Atom: A critical substituent in modern drug design. The incorporation of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, pKa, and binding affinity through specific electronic interactions.
The specific 1,2,4-substitution pattern provides a unique steric and electronic environment that can be exploited for regioselective synthesis, making this compound a valuable intermediate for creating precisely substituted aromatic scaffolds.
Physicochemical and Spectroscopic Profile
The fundamental properties of 1-Bromo-2-ethynyl-4-fluorobenzene are summarized below. Spectroscopic data are predicted based on its structure and serve as a benchmark for characterization.
| Property | Value | Reference(s) |
| CAS Number | 1693887-36-3 | [1][2] |
| Molecular Formula | C₈H₄BrF | [1][2] |
| Molecular Weight | 199.02 g/mol | [2][3] |
| Appearance | Solid, Semi-Solid, or Liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Store at 2-8°C under an inert atmosphere | [1][2] |
| InChI Key | AOYQTHKVWSCVIP-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C#CC1=C(C=C(C=C1)F)Br | [2] |
| Predicted ¹H NMR | δ ~7.6-7.8 (m, 1H), ~7.3-7.5 (m, 2H), ~3.4 (s, 1H) | |
| Predicted ¹³C NMR | δ ~162 (d, J≈250 Hz), ~135 (d, J≈9 Hz), ~133, ~118 (d, J≈22 Hz), ~115 (d, J≈25 Hz), ~114, ~83, ~80 | |
| Predicted ¹⁹F NMR | δ ~ -110 to -115 ppm | |
| IR Spectroscopy | ~3300 cm⁻¹ (alkyne C-H), ~2100 cm⁻¹ (C≡C stretch), ~1250 cm⁻¹ (C-F stretch) |
Synthesis and Mechanistic Considerations
The synthesis of 1-Bromo-2-ethynyl-4-fluorobenzene is not widely published, indicative of its status as a specialized building block. A robust and logical approach involves a site-selective Sonogashira cross-coupling reaction.
Retrosynthetic Analysis & Strategy
The most direct precursor is a dihalogenated fluorobenzene. The key challenge is achieving regioselective coupling at the C-2 position while leaving the C-1 bromine intact for subsequent transformations. Based on established principles of palladium-catalyzed cross-coupling reactions, the oxidative addition of palladium(0) is generally faster for aryl iodides than aryl bromides. Furthermore, steric hindrance can influence selectivity. Therefore, starting from 1-bromo-4-fluoro-2-iodobenzene provides a reliable pathway for selective coupling at the C-2 position.
The workflow involves coupling this precursor with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection of the silyl group.
Detailed Experimental Protocol: Site-Selective Sonogashira Coupling
This protocol is based on well-established methods for Sonogashira couplings of aryl bromides and iodides.[4][5][6]
Materials:
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1-Bromo-4-fluoro-2-iodobenzene (1.0 equiv)
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Trimethylsilylacetylene (TMSA) (1.2 equiv)
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Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
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Copper(I) iodide (CuI) (0.04 equiv)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
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Anhydrous Tetrahydrofuran (THF) or Dioxane
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Potassium Carbonate (K₂CO₃)
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Methanol (MeOH)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-bromo-4-fluoro-2-iodobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
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Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to establish an inert atmosphere.
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Solvent and Reagent Addition: Add anhydrous THF (or dioxane) to dissolve the solids, followed by the base (TEA or DIPEA, 3.0 equiv). Stir the mixture for 5 minutes.
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Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
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Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC or GC-MS until the starting aryl iodide is consumed (typically 4-8 hours). The causality for this temperature is to provide sufficient activation energy for the catalytic cycle without promoting side reactions or catalyst degradation. The use of a copper(I) co-catalyst is crucial for facilitating the transmetalation step at these moderate temperatures.[7]
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Workup (Part 1): Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
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Deprotection: Redissolve the crude intermediate in a 2:1 mixture of methanol and THF. Add potassium carbonate (2.0 equiv) and stir at room temperature for 1-2 hours until TLC analysis confirms the complete removal of the TMS group.
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Workup (Part 2): Quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield pure 1-bromo-2-ethynyl-4-fluorobenzene.
Mechanistic Insight: The Sonogashira Catalytic Cycle
The success of the synthesis hinges on the palladium- and copper-cocatalyzed Sonogashira reaction. Understanding the mechanism clarifies the role of each component.
Chemical Reactivity and Synthetic Utility
The true power of 1-bromo-2-ethynyl-4-fluorobenzene lies in its capacity for sequential, selective functionalization.
Sources
- 1. 1-Bromo-2-ethynyl-4-fluorobenzene | 1693887-36-3 [sigmaaldrich.cn]
- 2. Page loading... [guidechem.com]
- 3. 4-Bromo-2-ethynyl-1-fluorobenzene | C8H4BrF | CID 53422396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. researchgate.net [researchgate.net]
